Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate
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Overview
Description
1-Boc-spiro[azetidine-3,2’-inden]-1’(3’H)-one is a complex organic compound featuring a spirocyclic structure The compound includes an azetidine ring fused to an indene moiety, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-spiro[azetidine-3,2’-inden]-1’(3’H)-one typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Spirocyclization: The azetidine ring is fused to the indene moiety through a spirocyclization reaction.
Boc Protection: The nitrogen atom in the azetidine ring is protected using a tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1-Boc-spiro[azetidine-3,2’-inden]-1’(3’H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-spiro[azetidine-3,2’-inden]-1’(3’H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream pathways.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic structures.
Azetidine Derivatives: Compounds containing the azetidine ring.
Indene Derivatives: Compounds containing the indene moiety.
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl 3-oxospiro[1H-indene-2,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-15(2,3)20-14(19)17-9-16(10-17)8-11-6-4-5-7-12(11)13(16)18/h4-7H,8-10H2,1-3H3 |
InChI Key |
YDUNQMUHKZGQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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